beta-Spathulenol

Description

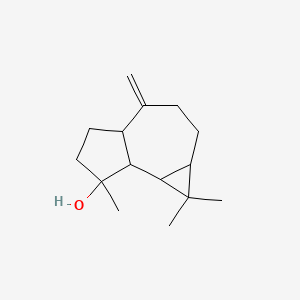

Structure

3D Structure

Properties

IUPAC Name |

1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCCTDTYSRUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863939 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Beta-Spathulenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of beta-spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential therapeutic applications of this natural compound.

Core Physicochemical Data

This compound, a colorless to pale yellow liquid at room temperature, possesses a range of physicochemical properties that are critical for its handling, characterization, and application in research and development.[1] A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O | [2][3] |

| Molecular Weight | 220.35 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [1] |

| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 4.72 (s, 1H), 4.69 (s, 1H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H), 1.80-1.70 (m, 1H), 1.65-1.50 (m, 3H), 1.30 (s, 3H), 1.06 (s, 3H), 0.68 (d, J=8.0 Hz, 1H), 0.63 (s, 3H) | |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 156.4, 106.0, 81.3, 53.2, 49.8, 41.9, 41.7, 39.2, 35.1, 29.3, 28.9, 26.8, 26.3, 21.0, 16.5 | |

| Mass Spectrometry (GC-MS) | m/z: 220 (M+), 205, 187, 177, 162, 159, 147, 133, 119, 105, 91, 79, 67, 55, 43 | |

| FT-IR | Characteristic peaks indicating the presence of O-H (alcohol) and C=C (alkene) functional groups. |

Experimental Protocols

The isolation and purification of this compound from natural sources are crucial steps for its further study and application. The following section details the methodologies for its extraction and purification, primarily from plant essential oils.

Isolation by Steam Distillation

This compound is a volatile compound and is typically isolated from the essential oils of plants such as Salvia mirzayanii.[4][5][6][7][8] Steam distillation is the preferred method for extracting these essential oils.

Caption: Purification of this compound via column chromatography.

Detailed Methodology:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, typically as a slurry in a non-polar solvent like n-hexane.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Purity Analysis: The purity of each fraction is monitored using Thin Layer Chromatography (TLC).

-

Pooling and Evaporation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including immunosuppressive, anti-inflammatory, antioxidant, and anticancer effects. Two notable mechanisms of action at the cellular level are the induction of apoptosis and the inhibition of the multidrug resistance protein 1 (MDR1).

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade initiated by this compound is still under investigation, it is known to involve the activation of caspases, a family of proteases that execute the apoptotic process.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Multidrug Resistance Protein 1 (MDR1)

Multidrug resistance is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like MDR1 (also known as P-glycoprotein or ABCB1) is a common mechanism. [9][10]this compound has been identified as an inhibitor of the MDR1 efflux pump, which can enhance the efficacy of co-administered chemotherapeutic drugs. [11] Mechanism of MDR1 Inhibition

Caption: Inhibition of the MDR1 efflux pump by this compound.

The exact mechanism of inhibition, whether through direct binding to the transporter or by modulating its expression, is an area of ongoing research. However, the functional outcome is the increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

References

- 1. spathulenol, 6750-60-3 [thegoodscentscompany.com]

- 2. This compound | C15H24O | CID 522266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spathulenol | C15H24O | CID 92231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iji.sums.ac.ir [iji.sums.ac.ir]

- 6. brieflands.com [brieflands.com]

- 7. repository.brieflands.com [repository.brieflands.com]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Beta-Spathulenol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. It is recognized for a range of bioactive properties, including anti-inflammatory, antimicrobial, and antioxidant activities, making it a compound of significant interest for pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, starting with the precursor molecule farnesyl pyrophosphate (FPP). The formation of the characteristic tricyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

The proposed biosynthetic route begins with the universal C15 precursor, farnesyl pyrophosphate (FPP)[1]. The cyclization of FPP is a complex process that can lead to a variety of sesquiterpene skeletons. In the case of this compound, a dedicated or promiscuous sesquiterpene synthase catalyzes a series of intramolecular cyclizations. While a specific "spathulenol synthase" has not been definitively isolated and characterized from all plant sources, various sesquiterpene synthases are known to produce spathulenol as one of their products. The reaction involves the initial ionization of FPP to a farnesyl cation, followed by a cascade of cyclizations and rearrangements. An intermediate, bicyclogermacrene, has been proposed in the pathway leading to the allo-aromadendrene skeleton, a key structural feature of spathulenol[1].

References

A Technical Guide to the Discovery, Isolation, and Characterization of β-Spathulenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the sesquiterpenoid alcohol β-Spathulenol, a prominent constituent in the essential oils of numerous plant species. It details the compound's natural sources, outlines detailed experimental protocols for its extraction and isolation, and presents its physicochemical and spectroscopic properties. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

β-Spathulenol (C₁₅H₂₄O) is a tricyclic sesquiterpenoid alcohol characterized by an aromadendrane skeleton.[1][2] It is a well-documented component of volatile oils from a wide array of botanicals.[2][3] The compound was first identified as a sesquiterpene alcohol isolated from the essential oils of Artemisia vulgaris L. and Artemisia dracunculus L.[2][4] Since its initial discovery, β-Spathulenol has been identified in numerous plant families and has garnered significant interest due to its diverse and promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[1][5]

Natural Sources

β-Spathulenol is widely distributed in the plant kingdom. It is often one of the major components of the essential oils extracted from the leaves, flowers, and aerial parts of various species. The concentration can vary significantly based on the plant's geographical location, stage of development, and the specific extraction method used.[6]

| Plant Species | Family | Plant Part Used | Notable Yield/Observation |

| Moluccella aucheri | Lamiaceae | Aerial Parts | Found to be the most abundant component (63.3%).[1][7] |

| Eryngium maritimum | Apiaceae | Aerial Parts | Identified as a main compound (22.0%).[8] |

| Hymenocrater incanus | Lamiaceae | Flowering Twigs | A dominant compound at 12.61%.[6] |

| Salvia species | Lamiaceae | Aerial Parts | A major constituent in several Salvia species.[9] |

| Artemisia annua | Asteraceae | Not Specified | Reported as a known source.[3] |

| Aster altaicus | Asteraceae | Not Specified | Reported as a known source.[3] |

| Stevia rebaudiana | Asteraceae | Leaf | Identified as a major component (14.9%) in some studies.[1] |

Experimental Protocols

The following sections describe the generalized yet detailed methodologies for the extraction, isolation, and identification of β-Spathulenol from plant sources.

General Workflow for Extraction and Isolation

The overall process involves preparing the plant material, extracting the crude essential oil, and then purifying the oil to isolate the target compound.

Caption: General workflow for the isolation of β-Spathulenol.

Protocol 1: Extraction by Hydrodistillation

This is the most frequently employed method for extracting essential oils containing β-Spathulenol.[6][9]

-

Preparation of Plant Material: Collect the desired plant parts (e.g., flowering aerial parts) and air-dry them in a shaded, well-ventilated area until brittle.[1][9] Grind the dried material into a coarse powder.

-

Apparatus Setup: Place approximately 100 g of the dried, powdered plant material into a 2-liter flask of a Clevenger-type apparatus.[6][9] Add distilled water until the material is fully submerged.[6]

-

Distillation: Heat the flask for a duration of 3 hours. The steam and volatile oils will rise, condense, and collect in the graduated tube of the Clevenger apparatus.[1][9]

-

Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Store the final essential oil in a sealed vial at a low temperature (e.g., 4°C) in the dark.[10]

Protocol 2: Isolation by Column Chromatography

To obtain pure β-Spathulenol from the crude essential oil, column chromatography is a standard and effective technique.

-

Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.

-

Sample Loading: Dissolve a known quantity of the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane (mobile phase). Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in sequential fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing β-Spathulenol. Combine the pure fractions.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield isolated β-Spathulenol.

Structural Elucidation and Identification

The identity and structure of β-Spathulenol are confirmed through a combination of modern analytical techniques.

Caption: Logical workflow for the structural confirmation of β-Spathulenol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying β-Spathulenol in an essential oil mixture. The compound is identified by comparing its mass spectrum and its calculated Kovats Retention Index (RI) with data from established libraries (like NIST) and literature values.[1][11] The molecular ion peak [M]⁺ is observed at m/z 220.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound, providing detailed information about the carbon-hydrogen framework.[3][13]

-

Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the hydroxyl (-OH) group stretch and the C=C bond of the exocyclic methylene group.[13]

Physicochemical and Spectroscopic Data

The fundamental properties and analytical data for β-Spathulenol are summarized below.

Table 2: Physicochemical Properties of β-Spathulenol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [3][11] |

| Molecular Weight | 220.35 g/mol | [3][11] |

| IUPAC Name | 1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol | [3] |

| CAS Registry Number | 6750-60-3 | [11] |

Table 3: Chromatographic and Mass Spectrometric Data

| Parameter | Value | Source |

| Molecular Ion Peak [M]⁺ | m/z 220 | [12] |

| Key Mass Fragments | m/z 205, 187, 159, 145, 119, 91, 69, 43 | [12] |

| Kovats Retention Index | ~1576 - 1581 (Non-polar column) | [3][11] |

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Spathulenol | C15H24O | CID 92231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Spathulenol | C15H24O | CID 522266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spathulenol, 6750-60-3 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Essential Oil Composition Analysis, Antimicrobial Activities, and Biosystematic Studies on Six Species of Salvia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (-)-Spathulenol [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Beta-Spathulenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Spathulenol is a tricyclic sesquiterpene alcohol found in the essential oils of various plants, including those of the Asteraceae and Lamiaceae families. As a naturally occurring bioactive compound, it has garnered interest for its potential pharmacological activities. A thorough understanding of its solubility and stability is paramount for its extraction, formulation, and investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of this compound.

Physicochemical Properties of this compound

Quantitative data on the experimental solubility and stability of this compound is limited in publicly available literature. However, based on its chemical structure and data from analogous compounds, certain physicochemical properties can be predicted. The following table summarizes the computed properties for Spathulenol, a closely related compound from which this compound is derived by dehydration. These values provide an estimate of what can be expected for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₅H₂₄O | PubChem |

| Molecular Weight | 220.35 g/mol | PubChem |

| Water Solubility | 0.032 g/L | FooDB |

| logP (Octanol-Water) | 2.75 | FooDB |

| logS | -3.8 | FooDB |

| pKa (Strongest Acidic) | 19.93 | FooDB |

| pKa (Strongest Basic) | -0.64 | FooDB |

| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | PubChem |

Solubility Profile

This compound is a lipophilic molecule, and as such, it is expected to have low aqueous solubility and be more soluble in organic solvents.

Aqueous Solubility

The predicted water solubility of Spathulenol is low (0.032 g/L), suggesting that this compound is also poorly soluble in water. The solubility in aqueous buffers is expected to be pH-dependent, although significant changes are unlikely given the very high predicted pKa of the hydroxyl group.

Organic Solvent Solubility

As a sesquiterpene alcohol, this compound is expected to be soluble in a range of organic solvents. Based on general principles of solubility for similar compounds like other sesquiterpenoids and triterpenes, the following solvents are likely to be effective:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetone

-

Non-polar Solvents: Hexane, Chloroform, Ethyl acetate

The use of co-solvents, such as an ethanol-DMSO mixture, may enhance the solubility of this compound, as has been demonstrated for other poorly soluble natural products like betulin.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. The following protocol is adapted for a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

-

Vials and appropriate closures

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways

The stability of sesquiterpenoids like this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the degradation profile is crucial for determining appropriate storage conditions and shelf-life.

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under various stress conditions.

Part 1: HPLC Method Development

A reversed-phase HPLC method would be suitable. A typical starting point would be:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

-

Column Temperature: 30 °C

The method should be optimized to achieve good resolution between the parent peak and any degradation products.

Part 2: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid this compound and a solution to dry heat (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. The percentage of degradation should be targeted at 5-20%.

Caption: Forced Degradation Study Workflow.

Long-Term Stability Testing

Based on the preliminary data from forced degradation studies, a long-term stability protocol should be established according to ICH guidelines.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Conclusion

An In-depth Technical Guide on Beta-Spathulenol as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-spathulenol, a tricyclic sesquiterpenoid alcohol, is a widely distributed plant metabolite renowned for its significant biological activities. This technical guide provides a comprehensive overview of its core characteristics, including its biosynthesis, chemical properties, and multifaceted roles in plant defense and allelopathy. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside a thorough examination of its molecular signaling pathways within the plant. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important plant secondary metabolite.

Introduction

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid found in the essential oils of numerous plant species, including those from the Asteraceae, Lamiaceae, and Myrtaceae families.[1][2] It is recognized for its characteristic earthy and spicy aroma.[1] Beyond its sensory attributes, this compound plays a crucial role as a plant defense compound, exhibiting a broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and allelopathic properties.[3][4][5] This guide aims to provide a detailed technical resource for researchers and professionals interested in the multifaceted nature of this compound, from its molecular synthesis to its ecological functions and potential applications.

Chemical Properties

This compound is a tricyclic sesquiterpene alcohol with a molecular formula of C₁₅H₂₄O and a molar mass of 220.35 g/mol .[6] Its structure features a cyclopropane ring fused to a seven-membered ring, a chemical characteristic that contributes to its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [6] |

| Molar Mass | 220.35 g/mol | [6] |

| Appearance | Viscous and colorless compound | [1] |

| Odor | Earthy, aromatic | [1] |

| Solubility | Soluble in ethanol and water vapor | [1] |

| Boiling Point | 269 to 270 °C | [1] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

The final and key step in the formation of the spathulenol skeleton is the cyclization of FPP, a reaction catalyzed by a specific terpene synthase known as spathulenol synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade to form the characteristic tricyclic structure of spathulenol. While the specific spathulenol synthase has not been isolated and characterized in all plant species, its activity is inferred from the presence of this compound. The biosynthesis of spathulenol can be a competitive pathway with other sesquiterpenoid products, such as artemisinin in Artemisia annua.[7]

Role as a Plant Metabolite

This compound is a significant secondary metabolite involved in various aspects of plant life, particularly in defense against biotic and abiotic stresses and in interactions with other organisms.

Plant Defense Mechanisms

The production of this compound is often induced in response to pathogen attack and herbivory, suggesting its role as a phytoalexin. Its antimicrobial properties help protect the plant from pathogenic fungi and bacteria.

Signaling Pathways in Plant Defense:

The induction of this compound synthesis is intricately linked to the plant's defense signaling network, primarily involving the jasmonic acid (JA) and salicylic acid (SA) pathways.

-

Jasmonic Acid (JA) Pathway: Herbivory and necrotrophic pathogen attack typically trigger the JA signaling cascade. This leads to the activation of transcription factors that upregulate the expression of terpene synthase genes, including spathulenol synthase, resulting in the accumulation of this compound at the site of attack.[8]

-

Salicylic Acid (SA) Pathway: Biotrophic pathogens often induce the SA pathway. While there can be antagonistic crosstalk between the JA and SA pathways, some studies suggest a synergistic or independent role for SA in inducing certain defense compounds.[9][10] The precise interaction of the SA pathway with this compound synthesis requires further investigation.

-

MAP Kinase (MAPK) Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial downstream signaling components that relay the initial defense signal from receptors to the nucleus, leading to the activation of defense gene expression, including those involved in secondary metabolite production.[11][12] It is plausible that MAPK cascades are involved in regulating the expression of spathulenol synthase upon stress perception.

Allelopathic Role

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. This compound has been identified as an allelochemical that can inhibit seed germination and seedling growth of neighboring plants, thereby reducing competition for resources.[3] This activity makes it a compound of interest for the development of natural herbicides.

Quantitative Data

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. The following tables summarize some of the reported quantitative data.

| Plant Species | Plant Part | This compound Concentration (% of essential oil) | Reference |

| Moluccella aucheri | Aerial parts | 63.3% | [5] |

| Xanthium strumarium | Leaves | 6.09% | [4] |

| Stevia rebaudiana | Leaf | 14.9% | [2] |

| Ballota aucheri | Aerial parts | 6.0% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification

Objective: To extract and quantify this compound from plant material.

Method: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) in the shade to a constant weight. Grind the dried material into a fine powder.

-

Hydrodistillation:

-

Place 100 g of the powdered plant material in a 2 L round-bottom flask.

-

Add 1 L of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue the distillation for 3 hours.

-

Collect the essential oil that separates from the aqueous phase.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the essential oil at 4°C in a sealed, dark vial until analysis.[13]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp to 180°C at a rate of 4°C/min.

-

Ramp to 280°C at a rate of 10°C/min and hold for 5 min.

-

-

Mass Spectrometer Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: 40-550 amu.

-

Ion source temperature: 230°C.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a pure standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using a pure standard of this compound.[14]

-

Bioactivity Assays

Objective: To determine the free radical scavenging activity of this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol at the same concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the this compound solution, standard, or methanol (as a blank) to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.[1][6][13]

-

Objective: To evaluate the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

This assay is typically performed using a commercially available COX-2 inhibitor screening kit. The general principle involves measuring the peroxidase activity of COX-2, where the oxidation of a probe by the product of the COX reaction (PGH₂) generates a fluorescent or colorimetric signal.

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This will typically include the COX-2 enzyme, a reaction buffer, heme cofactor, arachidonic acid (substrate), and a fluorescent or colorimetric probe.

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in the appropriate solvent (usually DMSO).

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.

-

Add the this compound dilutions or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (solvent only).

-

Pre-incubate the plate according to the kit's protocol to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

-

Measurement:

-

Measure the fluorescence or absorbance kinetically over a set period using a plate reader at the recommended wavelengths.

-

-

Calculation:

Objective: To assess the allelopathic potential of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Protocol:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) and then dilute with distilled water to create a series of test concentrations (e.g., 10, 50, 100, 200 ppm). Include a solvent control (the highest concentration of solvent used in the dilutions) and a distilled water control.

-

-

Seed Germination Assay:

-

Place a sterile filter paper in a series of sterile petri dishes.

-

Evenly space 20-25 lettuce seeds on the filter paper in each dish.

-

Add 5 mL of the respective test solution, solvent control, or water control to each petri dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle) for 7 days.

-

Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

-

-

Seedling Growth Assay:

-

After 7 days, carefully remove the seedlings from the petri dishes.

-

Measure the radicle (root) length and hypocotyl (shoot) length of each seedling.

-

-

Data Analysis:

Conclusion

This compound stands out as a plant metabolite of significant interest due to its diverse biological activities and its integral role in plant defense and ecological interactions. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, and physiological functions. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and professionals seeking to further investigate this compound. Future research should focus on the complete elucidation of its signaling pathways in plants, the characterization of spathulenol synthase from various plant sources, and the exploration of its potential applications in agriculture and medicine. The development of a deeper understanding of this compound will undoubtedly open new avenues for its utilization in crop protection and as a lead compound in drug discovery.

References

- 1. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Frontiers | Integrative Transcriptomic Analysis Uncovers Novel Gene Modules That Underlie the Sulfate Response in Arabidopsis thaliana [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. plantsjournal.com [plantsjournal.com]

- 15. Purification, characterization, and identification of a sphingomyelin synthase from Pseudomonas aeruginosa. PlcH is a multifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of biochar to alleviate effects of allelopathic chemicals on seed germination and seedling growth :: BioResources [bioresources.cnr.ncsu.edu]

- 17. Fine-Tuning Plant Defence Signalling: Salicylate versus Jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of beta-Spathulenol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-spathulenol is a tricyclic sesquiterpene alcohol found in the essential oils of a variety of plants. It has garnered significant interest within the scientific community due to its potential pharmacological activities. These notes provide an overview and detailed protocols for the extraction of this compound from plant materials using various methods, including traditional and modern techniques. The selection of an appropriate extraction method is critical and depends on factors such as the desired yield, purity of the extract, and the chemical stability of the target compound.

Data Presentation: Quantitative Analysis of this compound Content

The following table summarizes the quantitative data on this compound content in the essential oils of various plants, extracted using different methodologies. This allows for a comparative assessment of the efficacy of each technique for different plant matrices.

| Plant Species | Extraction Method | This compound Content (%) | Reference |

| Moluccella aucheri | Hydrodistillation (HD) | 63.3 | [1] |

| Centaurea species | Hydrodistillation (HD) | Major Component | [2] |

| Centaurea species | Microwave-Assisted Extraction (MAE) | Major Component | [2] |

| Schinus molle L. | Supercritical Fluid Extraction (SFE) | 4.03 | [3] |

| Baccharis dracunculifolia | Water Extraction | 27.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques used to isolate this compound from plant material.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials. It involves the co-distillation of water and the volatile compounds from the plant matrix.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of the plant material in the shade to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up a Clevenger-type apparatus. Place 100 g of the powdered plant material into a 2 L round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a plant material to water ratio of 1:10 w/v).

-

Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

Extraction Duration: Continue the distillation for a period of 3 to 4 hours, or until there is no further increase in the volume of the collected essential oil.

-

Oil Separation and Drying: Carefully collect the essential oil from the graduated tube. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a modern and efficient method that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.

Protocol:

-

Plant Material Preparation: As with hydrodistillation, air-dry and grind the plant material.

-

Apparatus Setup: Place a known amount of the powdered plant material (e.g., 100 g) into a microwave-transparent extraction vessel. Add a suitable solvent (e.g., ethanol, hexane, or a mixture) at a specific solid-to-liquid ratio.

-

Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 500-800 W) and extraction time (e.g., 30-60 minutes). These parameters should be optimized for the specific plant material and solvent used.[5]

-

Cooling and Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract to separate the plant residue from the liquid extract.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the essential oil.

-

Drying and Storage: Dry the resulting oil over anhydrous sodium sulfate and store at 4°C.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the ability to extract compounds at low temperatures, preserving thermolabile substances.

Protocol:

-

Plant Material Preparation: Dry the plant material to a low moisture content (<10%) and grind it to a fine powder to maximize the surface area for extraction.

-

Apparatus Setup: Load the ground plant material into the extraction vessel of a supercritical fluid extractor.

-

Extraction Parameters: Set the extraction conditions. For sesquiterpenes like spathulenol, higher pressures are generally more effective.[6] Optimal conditions may include:

-

Pressure: 200-350 bar

-

Temperature: 40-60°C

-

CO₂ flow rate: 1-2 L/min

-

Co-solvent: A small percentage of a polar co-solvent like ethanol (e.g., 5-10%) can be added to the supercritical CO₂ to enhance the extraction of more polar compounds.

-

-

Extraction and Collection: Pressurize the system with CO₂ to the desired conditions and initiate the extraction. The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected.

-

Storage: Store the obtained extract at 4°C.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer.

Protocol:

-

Plant Material Preparation: Dry and grind the plant material.

-

Extraction Procedure: Place a known amount of the powdered plant material in an extraction vessel with a suitable solvent (e.g., ethanol, methanol). Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

-

Optimization of Parameters: The efficiency of UAE is influenced by several factors that should be optimized.[7][8] These include:

-

Ultrasonic Power/Amplitude: Higher amplitudes generally lead to better extraction efficiency.

-

Extraction Time: Typically ranges from 15 to 60 minutes.

-

Temperature: Can be controlled to prevent degradation of thermolabile compounds.

-

-

Post-Extraction Processing: After sonication, filter the mixture to separate the solid residue.

-

Solvent Removal and Storage: Remove the solvent using a rotary evaporator and store the resulting extract at 4°C.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in the extracted essential oil are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

A validated GC-MS method would involve:

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.

-

Oven Temperature Program: A typical temperature program might be:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp up to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Identification and Quantification:

-

Identification: Compare the mass spectrum of the eluted compound with reference spectra from a library (e.g., NIST, Wiley). The Kovats retention index can also be used for confirmation.

-

Quantification: Use an internal or external standard method with a certified reference standard of this compound for accurate quantification. The peak area of this compound is proportional to its concentration.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for GC-MS Analysis of β-Spathulenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. It is recognized for its potential biological activities, making its accurate identification and quantification crucial in phytochemical analysis, quality control of essential oils, and natural product-based drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like β-Spathulenol due to its high resolution and sensitivity. These application notes provide a comprehensive protocol for the qualitative and quantitative analysis of β-Spathulenol using GC-MS.

Principle of the Method

The analysis involves the separation of volatile compounds in a sample using gas chromatography, followed by their detection and identification using mass spectrometry. The sample, typically an essential oil or plant extract, is diluted in a suitable solvent and injected into the GC system. Compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). Identification of β-Spathulenol is achieved by comparing its retention time and mass spectrum with that of a reference standard and/or spectral libraries. Quantification is performed using an internal standard method to ensure accuracy and precision.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix.

For Essential Oils:

-

Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

-

Add a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to the flask.

-

For quantitative analysis, add a known concentration of an internal standard (e.g., trans-caryophyllene) to the flask.

-

Bring the solution to volume with the solvent and mix thoroughly.

-

Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.

For Plant Material (e.g., leaves, flowers):

-

Dry the plant material to a constant weight at a temperature that minimizes the loss of volatile compounds (e.g., 40°C).

-

Grind the dried plant material to a fine powder.

-

Perform hydrodistillation or solvent extraction (e.g., using a Soxhlet apparatus with hexane or ethanol) to obtain the essential oil or a crude extract.

-

If a crude extract is obtained, it may require further cleanup using solid-phase extraction (SPE) to remove non-volatile interferences.

-

Prepare the resulting essential oil or cleaned-up extract for analysis as described for essential oils.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of β-Spathulenol. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow mode) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 50:1 or as appropriate for concentration) |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min; ramp at 4°C/min to 240°C, hold for 5 min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 400 amu |

| Solvent Delay | 3 minutes |

Qualitative Analysis

Identification of β-Spathulenol is based on two key parameters:

-

Retention Time (RT): The time it takes for β-Spathulenol to elute from the GC column. The RT of the peak in the sample chromatogram should match that of a pure β-Spathulenol standard analyzed under the same conditions.

-

Mass Spectrum: The fragmentation pattern of the molecule. The mass spectrum of the peak in the sample should be compared to the spectrum of a β-Spathulenol standard and/or a reference library (e.g., NIST, Wiley).

Quantitative Analysis

The internal standard method is recommended for accurate quantification to correct for variations in injection volume and instrument response.

Internal Standard Selection: trans-Caryophyllene is a suitable internal standard as it is a sesquiterpene with similar chemical properties to β-Spathulenol and is typically well-resolved chromatographically.

Procedure:

-

Prepare a Stock Solution of β-Spathulenol: Accurately weigh a known amount of pure β-Spathulenol standard and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare a Stock Solution of the Internal Standard (IS): Accurately weigh a known amount of trans-caryophyllene and dissolve it in a known volume of solvent to create an IS stock solution of known concentration.

-

Prepare Calibration Standards: Prepare a series of at least five calibration standards by adding varying volumes of the β-Spathulenol stock solution and a constant volume of the IS stock solution to separate volumetric flasks. Dilute to the mark with the solvent. This will create standards with a range of β-Spathulenol concentrations and a fixed concentration of the internal standard.

-

Analyze Calibration Standards: Inject each calibration standard into the GC-MS system and record the peak areas for β-Spathulenol and the internal standard.

-

Construct a Calibration Curve: Plot the ratio of the peak area of β-Spathulenol to the peak area of the internal standard (AreaSpathulenol / AreaIS) on the y-axis against the concentration of β-Spathulenol on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

-

Analyze the Sample: Prepare the sample as described in the Sample Preparation section, ensuring the addition of the same concentration of the internal standard as used in the calibration standards.

-

Calculate the Concentration: Determine the peak area ratio of β-Spathulenol to the internal standard in the sample. Use the calibration curve equation to calculate the concentration of β-Spathulenol in the sample.

Data Presentation

Quantitative Data Summary

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Kovats Retention Index (on HP-5ms) |

| β-Spathulenol | ~28-30 | 220 | 205, 187, 159, 145, 119, 91, 69, 43[1] | ~1577 |

Mass Spectral Data of β-Spathulenol

The electron ionization (EI) mass spectrum of β-Spathulenol is characterized by a molecular ion peak at m/z 220. The fragmentation pattern is consistent with a sesquiterpenoid alcohol structure.

Proposed Fragmentation Pathway:

The fragmentation of β-Spathulenol is initiated by the loss of a methyl group ([M-15]⁺) to form the ion at m/z 205. Subsequent loss of a water molecule ([M-15-18]⁺) from the alcohol moiety leads to the fragment at m/z 187.[1] Further fragmentation involves rearrangements and cleavages of the cyclic structure, resulting in the characteristic ions listed in the table above.

Visualization

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of β-Spathulenol.

References

Application Note: Quantification of Beta-Spathulenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Analytical Challenge

The primary challenge in the HPLC analysis of beta-Spathulenol is its lack of a strong chromophore, which results in low UV absorbance. This necessitates detection at lower wavelengths to achieve adequate sensitivity. The method proposed herein utilizes a C18 stationary phase and a gradient elution with a UV detector set to a low wavelength to overcome this challenge.

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of this compound. The method is designed to be robust and sensitive, allowing for the analysis of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Standard: this compound analytical standard (purity ≥95%).

-

Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

2. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

3. Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Essential Oils: Accurately weigh approximately 100 mg of the essential oil, dissolve it in 10 mL of acetonitrile, and vortex to ensure homogeneity. Filter the solution through a 0.45 µm syringe filter before injection.

-

Plant Extracts: The sample preparation for plant extracts will depend on the nature of the extract. A solid-phase extraction (SPE) may be necessary to clean up the sample and remove interfering compounds. The final extract should be dissolved in acetonitrile and filtered.

5. Method Validation (Illustrative)

The proposed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents illustrative data for such a validation.

Quantitative Data Summary

| Parameter | Illustrative Value |

| Retention Time (min) | ~ 12.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| LOD (µg/mL) | 0.3 |

| LOQ (µg/mL) | 1.0 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

Synthesis of β-Spathulenol Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols and data for the synthesis and biological evaluation of β-spathulenol and its derivatives, aimed at researchers in medicinal chemistry, natural product synthesis, and drug development. β-Spathulenol, a tricyclic sesquiterpene alcohol found in various essential oils, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This document outlines a biomimetic synthetic approach to (+)-β-spathulenol and discusses potential modifications to generate novel derivatives for further investigation.

Biological Activities of β-Spathulenol

β-Spathulenol has demonstrated a range of biological activities. Its anti-inflammatory properties have been characterized by the inhibition of key inflammatory mediators, while its anticancer effects have been observed against various cancer cell lines.

Anti-inflammatory Activity

Studies have shown that spathulenol exhibits significant anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade.[2] The inhibitory concentrations (IC50) for these activities are summarized in the table below.

Anticancer and Cytotoxic Activity

β-Spathulenol has also been identified as a potential anticancer agent. It has shown cytotoxic effects against several human cancer cell lines and has been investigated for its ability to induce apoptosis in lymphocytes.[3]

Data Presentation

The following tables summarize the quantitative data on the biological activities of β-spathulenol.

Table 1: Anti-inflammatory Activity of β-Spathulenol [2]

| Target Enzyme/Assay | IC50 (µg/mL) |

| Lipoxygenase (LOX) | 32.63 |

| Proteinase Inhibition | 59.35 |

| HRBC Hemolysis | 72.63 |

| Protein Denaturation | 52.28 |

Table 2: Immunomodulatory and Apoptotic Activity of a Spathulenol-rich Fraction (SP) [3]

| Activity | IC50 (µg/mL) |

| Lymphocyte Proliferation Inhibition | 85.4 ± 11.08 |

| Apoptosis Induction in Lymphocytes | 77.2 ± 5.31 |

Experimental Protocols

This section details the biomimetic synthesis of (+)-β-spathulenol from the key intermediate (+)-bicyclogermacrene. The synthesis of derivatives can be explored through subsequent modification of the hydroxyl group of the parent molecule.

Biomimetic Synthesis of (+)-β-Spathulenol

The synthesis of (+)-β-spathulenol is achieved through an acid-catalyzed cyclization of (+)-bicyclogermacrene, mimicking the proposed biosynthetic pathway.[4][5]

Protocol 1: Synthesis of (+)-β-Spathulenol from (+)-Bicyclogermacrene

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve (+)-bicyclogermacrene in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Acid Catalysis: To the solution, add a catalytic amount of a suitable acid. The original biomimetic studies suggest that the cyclization can be initiated by protonation of the olefinic bonds of bicyclogermacrene. A mild acid catalyst is recommended to avoid unwanted side reactions.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (+)-β-spathulenol.

-

Characterization: Confirm the identity and purity of the synthesized (+)-β-spathulenol using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values for the natural product.

Synthesis of β-Spathulenol Derivatives

The tertiary hydroxyl group of β-spathulenol provides a handle for the synthesis of various derivatives, such as esters and ethers. These modifications can alter the compound's polarity, bioavailability, and biological activity.

Protocol 2: General Procedure for the Esterification of β-Spathulenol

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve β-spathulenol in anhydrous dichloromethane.

-

Addition of Reagents: Add an excess of a suitable acylating agent (e.g., an acid chloride or acid anhydride) and a base such as triethylamine (Et₃N) or pyridine to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting ester derivative by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the biosynthetic pathway of β-spathulenol and a general experimental workflow for its synthesis and derivatization.

Caption: Proposed biosynthetic pathway of (+)-β-spathulenol from farnesyl pyrophosphate.

Caption: General experimental workflow for the synthesis and evaluation of β-spathulenol derivatives.

Caption: Inhibition of the arachidonic acid inflammatory pathway by β-spathulenol.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Beta-Spathulenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant scientific interest due to its diverse pharmacological properties. These application notes provide a comprehensive overview of in vitro assays to assess the bioactivity of this compound, including detailed experimental protocols and data presentation. The provided information is intended to guide researchers in the effective screening and characterization of this promising natural compound.

Bioactivity of this compound: Quantitative Data Summary

The following table summarizes the reported in vitro bioactivities of this compound, with quantitative data for easy comparison.

| Bioactivity Category | Assay | Target/Cell Line | Result (IC₅₀/GI₅₀/MIC) | Reference(s) |

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | Human recombinant COX-1 | 48.29 µg/mL | [1] |

| Cyclooxygenase-2 (COX-2) Inhibition | Human recombinant COX-2 | 56.17 µg/mL | [1] | |

| Lipoxygenase (LOX) Inhibition | Soybean lipoxygenase | 32.63 µg/mL | [1] | |

| Proteinase Inhibition | Trypsin | 59.35 µg/mL | [1] | |

| Hemolysis Inhibition | Human Red Blood Cells | 72.63 µg/mL | [1] | |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 19.48 ± 1.53 µg/mL | [2] | |

| Anticancer | Sulforhodamine B (SRB) Assay | Ovarian Cancer (OVCAR-3) | GI₅₀ = 49.30 µg/mL | [3][4] |

| Sulforhodamine B (SRB) Assay | Breast Cancer (MCF-7) | Good activity reported | [2] | |

| Sulforhodamine B (SRB) Assay | Prostate Cancer (PC-3) | Good activity reported | [2] | |

| Immunomodulatory | Lymphocyte Proliferation Assay | Activated peripheral blood lymphocytes | IC₅₀ = 85.4 ± 11.08 µg/mL | [5] |

| Apoptosis Induction | Stimulated peripheral blood lymphocytes | IC₅₀ = 77.2 ± 5.31 µg/mL | [5] | |

| Antimicrobial | Broth Microdilution | Cryptococcus neoformans | MIC = 200 µg/mL | [6] |

| Broth Microdilution | Enterococcus faecalis | MIC = 200 µg/mL | [6] | |

| Broth Microdilution | Mycobacterium tuberculosis H37Rv | MIC₅₀ = 36.9 ± 1.5 µg/mL | ||

| Broth Microdilution | Mycobacterium tuberculosis M299 | MIC₅₀ = 42.1 ± 0.5 µg/mL | ||

| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition | Electric eel AChE | Bioactivity reported | [7] |

Experimental Protocols

Anti-inflammatory Activity Assays

This protocol is adapted from standard fluorometric or colorimetric methods for assessing COX inhibition.

Principle: The cyclooxygenase enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the COX enzyme then reduces PGH2 to PGG2. This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)

-

This compound (test compound)

-

Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound (this compound) at various concentrations. Include wells for a positive control, a negative control (solvent only), and a blank (no enzyme).

-

Add the heme cofactor to all wells except the blank.

-

Add the COX-1 or COX-2 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the fluorometric or colorimetric probe to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This protocol is based on a spectrophotometric method for measuring LOX activity.

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, forming a conjugated diene hydroperoxide that absorbs light at 234 nm. The increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

Soybean lipoxygenase

-

Borate buffer (pH 9.0)

-

Linoleic acid (substrate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Quercetin)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the substrate solution by dissolving linoleic acid in the borate buffer.

-

In a UV-transparent plate or cuvettes, add the borate buffer.

-

Add the test compound (this compound) at various concentrations. Include a positive control, a negative control (solvent only), and a blank (no enzyme).

-

Add the lipoxygenase enzyme solution to all wells/cuvettes except the blank.

-

Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately measure the absorbance at 234 nm at regular intervals for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value.

Anticancer Activity Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation.[8][9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, MCF-7, PC-3)

-

Complete cell culture medium

-

This compound (test compound)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Acetic acid (1%)

-

Tris base solution (10 mM)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

After incubation, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates several times with slow-running tap water or distilled water to remove TCA and dead cells. Air dry the plates.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Immunomodulatory Activity Assay

This assay measures the ability of a compound to inhibit the proliferation of activated lymphocytes.

Principle: The MTT assay, as described previously, is used to quantify metabolically active cells. In this context, it measures the proliferation of lymphocytes in response to a mitogen, and the inhibitory effect of the test compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Isolate PBMCs from fresh blood or culture a lymphocyte cell line.

-

Seed the cells in a 96-well plate.

-

Add the mitogen to the wells to stimulate lymphocyte proliferation. Include unstimulated control wells.

-

Add various concentrations of this compound to the stimulated wells. Include a vehicle control.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][11][12]